2,2'-(Oxatriethylenedioxa)-di-(phenylethyl)-N-adamantylamidophosphate
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Overview
Description
2,2’-(Oxatriethylenedioxa)-di-(phenylethyl)-N-adamantylamidophosphate is a complex organic compound with a unique structure that combines oxatriethylenedioxa, phenylethyl, and adamantylamidophosphate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Oxatriethylenedioxa)-di-(phenylethyl)-N-adamantylamidophosphate typically involves multiple steps, starting with the preparation of intermediate compounds. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, with additional steps to ensure purity and yield. This might include the use of continuous flow reactors, advanced purification techniques such as chromatography, and rigorous quality control measures to ensure consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
2,2’-(Oxatriethylenedioxa)-di-(phenylethyl)-N-adamantylamidophosphate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The conditions vary depending on the desired reaction, but they often require controlled temperatures, specific solvents, and catalysts to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation might yield a more oxidized form of the compound, while reduction could produce a more reduced form with different functional groups.
Scientific Research Applications
2,2’-(Oxatriethylenedioxa)-di-(phenylethyl)-N-adamantylamidophosphate has several scientific research applications:
Chemistry: It can be used as a reagent or intermediate in organic synthesis, helping to create more complex molecules.
Biology: The compound may be used in studies involving enzyme inhibition or as a probe to study biological pathways.
Industry: It may be used in the production of specialty chemicals or materials with specific properties
Mechanism of Action
The mechanism by which 2,2’-(Oxatriethylenedioxa)-di-(phenylethyl)-N-adamantylamidophosphate exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological processes. The exact mechanism would depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other derivatives of oxatriethylenedioxa, phenylethyl, and adamantylamidophosphate. Examples might include:
- 2-(2-Phenylethyl)chromone derivatives
- 2,2-Diphenyl-N-(3-phenylpropyl)acetamide
- Various sesquiterpenoids and chromone derivatives .
Uniqueness
What sets 2,2’-(Oxatriethylenedioxa)-di-(phenylethyl)-N-adamantylamidophosphate apart is its unique combination of functional groups, which confer specific chemical and biological properties
Properties
CAS No. |
135732-03-5 |
---|---|
Molecular Formula |
C42H62N2O10P2 |
Molecular Weight |
816.9 g/mol |
IUPAC Name |
N-[[2-[2-[2-[2-[2-[(1-adamantylamino)-ethoxyphosphoryl]oxyphenoxy]ethoxy]ethoxy]ethoxy]phenoxy]-ethoxyphosphoryl]adamantan-1-amine |
InChI |
InChI=1S/C42H62N2O10P2/c1-3-51-55(45,43-41-25-31-19-32(26-41)21-33(20-31)27-41)53-39-11-7-5-9-37(39)49-17-15-47-13-14-48-16-18-50-38-10-6-8-12-40(38)54-56(46,52-4-2)44-42-28-34-22-35(29-42)24-36(23-34)30-42/h5-12,31-36H,3-4,13-30H2,1-2H3,(H,43,45)(H,44,46) |
InChI Key |
KSQCDOQUSHATIB-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(NC12CC3CC(C1)CC(C3)C2)OC4=CC=CC=C4OCCOCCOCCOC5=CC=CC=C5OP(=O)(NC67CC8CC(C6)CC(C8)C7)OCC |
Origin of Product |
United States |
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